N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
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Description
N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C17H21N3O6S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone scaffolds and their derivatives have been a focal point for developing new compounds with significant antitumor activity. For instance, a series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds demonstrated extensive-spectrum antitumor efficiency across various tumor subpanels, highlighting the potential of quinazoline derivatives as promising anticancer agents (Mohamed et al., 2016).
Antimicrobial and Antiviral Applications
The synthesis of new heterocyclic compounds from quinazoline derivatives has also been investigated for antimicrobial activities. A study on the synthesis of Furothiazolo Pyrimido Quinazolinones from Visnagenone or Khellinone and their antimicrobial activity demonstrated the potential of these compounds as bactericides against various pathogens, offering a pathway for developing new antimicrobial agents (Abu‐Hashem, 2018).
Synthesis Techniques and Chemical Reactions
The chemical synthesis of quinazoline derivatives involves various innovative techniques, including one-pot synthesis methods that facilitate the efficient production of these compounds. For example, a study described the one-pot synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo[1,2-a]quinazolines, highlighting the versatility of synthesis techniques in creating complex quinazoline derivatives (Gawande et al., 2015).
Molecular Docking and Structure-Activity Relationships
The pharmacological characterization of quinazoline derivatives extends to molecular docking studies, which provide insights into the interaction between these compounds and biological targets. Such studies help in understanding the structure-activity relationships essential for designing more effective drug candidates. An example includes the evaluation of selected triazoloquinazoline and quinazolinedione derivatives as AMPA receptor antagonists, revealing their potential as anticonvulsant agents (Catarzi et al., 2010).
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-23-15(24-2)8-18-14(21)4-3-5-20-16(22)10-6-12-13(26-9-25-12)7-11(10)19-17(20)27/h6-7,15H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDLQYFGNRWWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.